molecular formula C3H4Br2F2 B1594815 1,3-Dibromo-1,1-difluoropropane CAS No. 460-25-3

1,3-Dibromo-1,1-difluoropropane

Cat. No. B1594815
CAS RN: 460-25-3
M. Wt: 237.87 g/mol
InChI Key: PRAYGQDVLDHWHA-UHFFFAOYSA-N
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Description

1,3-Dibromo-1,1-difluoropropane, also known as DBF, is a synthetic compound that has been used in various scientific research studies. It is a halogenated alkane that has been widely used as an alkylating agent in organic synthesis.

Scientific Research Applications

Synthon for Preparation of Thiazoles

1,3-Dibromo-1,1-difluoro-2-propanone, a derivative of 1,3-Dibromo-1,1-difluoropropane, has been utilized as a synthon for the chemoselective preparation of 4-Bromodifluoromethyl thiazoles. These thiazoles are potential candidates in drug discovery programs, with applications in introducing bromodifluoromethyl groups into various molecular structures. This compound also finds use in radiopharmaceutics due to its amenability to transformations like Br/F exchange (Colella et al., 2018).

Study of Non-covalent Interactions

Research involving 1,3-difluoropropane, a related compound, has provided insights into its non-covalent interactions with water, studied through rotational spectroscopy and quantum chemical calculations. This research helps in understanding the molecular behavior of such compounds in various environments (Lu et al., 2019).

Routes to Tetrafluoroallene and Tetrafluoropropyne

The pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane, derived from 1,3-Dibromo-1,1-difluoropropane, leads to the formation of 3-bromo-1,1,3,3-tetrafluoropropene and subsequently to tetrafluoroallene and tetrafluoropropyne. These compounds have significance in various chemical synthesis processes (Banks et al., 1969).

Vibrational Spectra and Conformations

The study of 1,3-dibromo- and 1,3-diiodopropane (structurally similar to 1,3-Dibromo-1,1-difluoropropane) provides valuable information on their infrared and Raman spectra, along with insights into their molecular conformations. This research is crucial in understanding the physical and chemical properties of these compounds (Thorbjornsrud et al., 1973).

Electron Attachment Studies

Dissociative electron attachment studies on halogenated derivatives of propane, including 1,3-dibromo-1,1-difluoropropane, have been conducted. These studies are important in understanding the electron attachment processes and ion formation in these compounds, with implications in fields like mass spectrometry and plasma chemistry (Barszczewska et al., 2008).

properties

IUPAC Name

1,3-dibromo-1,1-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2F2/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYGQDVLDHWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073188
Record name 1,3-Dibromo-1,1-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-1,1-difluoropropane

CAS RN

460-25-3
Record name Propane, 1,3-dibromo-1,1-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-1,1-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Barszczewska, J Kočíšek, J Skalný, V Matejčík… - International Journal of …, 2008 - Elsevier
Dissociative electron attachment (DEA) to halogenated derivatives of propane: 1-bromo-3-chloropropane, 2-bromo-1-chloropropane, 3-bromo-1,1,1-trichloropropane and 1,3-dibromo-1,…
Number of citations: 5 www.sciencedirect.com
AT Blomquist, DT Longone - Journal of the American Chemical …, 1957 - ACS Publications
The pyrolysis of 1-methylene-2, 2, 3, 3-tetrafluorocyclobutane in a quartz tube at 800 and at pres-sures below 10 µ has been reported to give I and vinylidene fluoride as volatile products…
Number of citations: 31 pubs.acs.org
P Tarrant, AM Lovelace… - Journal of the American …, 1955 - ACS Publications
Dibromodifluoromethane has been found to react readily with fluoroolefins containing relatively few fluorine atoms to give the one-to-one addition product in the presence of benzoyl …
Number of citations: 109 pubs.acs.org
P Tarrant, GW Dyckes - 1955 - apps.dtic.mil
The preparation of a homopolymer from 3, 3, 3-trifluoro-propylmethyldichlorosilane has been accomplished on a small scale. Experimental conditions have been studied for the re …
Number of citations: 2 apps.dtic.mil
DT Longone - 1958 - Cornell Univ.
Number of citations: 0

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